molecular formula C25H19NO5 B11571431 2-Benzyl-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-Benzyl-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11571431
M. Wt: 413.4 g/mol
InChI Key: CKFGISRPPQYGOY-UHFFFAOYSA-N
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Description

2-Benzyl-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles. This compound is characterized by its unique structure, which includes a benzyl group, a hydroxy-methoxyphenyl group, and a dihydrochromeno-pyrrole core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromeno[2,3-c]pyrrole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno[2,3-c]pyrrole core.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the chromeno[2,3-c]pyrrole core in the presence of a Lewis acid catalyst such as aluminum chloride.

    Functionalization of the Phenyl Ring: The hydroxy and methoxy groups can be introduced through electrophilic aromatic substitution reactions, using reagents like methanol and hydroxylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds or carbonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Methanol (CH₃OH), hydroxylamine (NH₂OH)

Major Products Formed

    Oxidation: Quinones, hydroxylated derivatives

    Reduction: Reduced chromeno[2,3-c]pyrrole derivatives

    Substitution: Functionalized aromatic compounds

Scientific Research Applications

2-Benzyl-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Benzyl-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-2-(4-methoxyphenyl)-3-pyrrolidinecarboxylic acid
  • Benzeneethanamine, 4-methoxy-α-methyl-
  • 2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)-

Uniqueness

2-Benzyl-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific combination of functional groups and its chromeno[2,3-c]pyrrole core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications.

Properties

Molecular Formula

C25H19NO5

Molecular Weight

413.4 g/mol

IUPAC Name

2-benzyl-1-(4-hydroxy-3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H19NO5/c1-30-20-13-16(11-12-18(20)27)22-21-23(28)17-9-5-6-10-19(17)31-24(21)25(29)26(22)14-15-7-3-2-4-8-15/h2-13,22,27H,14H2,1H3

InChI Key

CKFGISRPPQYGOY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C3=C(C(=O)N2CC4=CC=CC=C4)OC5=CC=CC=C5C3=O)O

Origin of Product

United States

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